REACTION_CXSMILES
|
C([O:4][C:5]1[CH:6]=[C:7]([NH:11][C:12](=[O:14])[CH3:13])[CH:8]=[CH:9][CH:10]=1)C=C.[CH2:15](OC1C=C(C=CC=1)CCl)[CH:16]=[CH2:17].OC1C=C(NC(=O)C)C=CC=1>O(C1C=CC=CC=1)C1C=CC=CC=1.CCCCCC>[CH2:17]([C:10]1[CH:9]=[CH:8][C:7]([NH:11][C:12](=[O:14])[CH3:13])=[CH:6][C:5]=1[OH:4])[CH:16]=[CH2:15]
|
Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OC=1C=C(C=CC1)NC(C)=O
|
Name
|
( A )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)OC=1C=C(CCl)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1)NC(C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
to give crystals
|
Type
|
CUSTOM
|
Details
|
The crystals were re-crystallised from ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The liquors were evaporated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 0.2M aqueous NaOH
|
Type
|
FILTRATION
|
Details
|
filtered though Celite
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1=C(C=C(C=C1)NC(C)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |